ETHYL 2-(4-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Description
Chemical Context and Nomenclature of Thiophene Derivatives
Thiophene, a five-membered aromatic heterocycle containing one sulfur atom, serves as the foundational scaffold for this compound. First isolated by Viktor Meyer in 1882 as a benzene contaminant, thiophene derivatives are characterized by their aromaticity, which enables electrophilic substitution reactions akin to benzene. The nomenclature of thiophene derivatives follows IUPAC guidelines, where substituents are prioritized based on functional group hierarchy. In this compound, the parent structure is cyclopenta[b]thiophene , a bicyclic system comprising a thiophene ring fused to a cyclopentane moiety. The "b" notation indicates the position of fusion between the two rings.
The full systematic name, This compound , reflects three key substituents:
- An ethyl carboxylate group at position 3 of the thiophene ring.
- A 4-ethoxybenzamido group at position 2.
- Hydrogenation states at positions 4, 5, and 6 (4H,5H,6H), indicating partial saturation of the cyclopentane ring.
This naming convention adheres to the priority rules for functional groups, where the carboxylate ester (-COOEt) takes precedence over the amide (-NHCO-) and ether (-OEt) groups.
Structural Classification and Functional Group Significance
The compound’s structure can be dissected into four domains:
The cyclopenta[b]thiophene core contributes aromatic stability, while the fused cyclopentane introduces steric constraints that influence molecular packing in solid-state configurations. The ethyl carboxylate group at position 3 is electron-withdrawing, activating the thiophene ring toward electrophilic attack at positions adjacent to the ester. The 4-ethoxybenzamido substituent at position 2 introduces hydrogen-bonding capabilities via the amide NH, while the ethoxy group (-OEt) provides steric bulk and modulates solubility.
The partial saturation of the cyclopentane ring (4H,5H,6H) distinguishes this compound from fully aromatic analogs, potentially reducing cytotoxicity while maintaining planar geometry essential for intermolecular interactions. Synthetic routes to such structures often employ cyclization strategies, such as the Paal-Knorr thiophene synthesis or Gewald reaction, adapted to accommodate bicyclic systems.
Properties
IUPAC Name |
ethyl 2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-3-23-13-10-8-12(9-11-13)17(21)20-18-16(19(22)24-4-2)14-6-5-7-15(14)25-18/h8-11H,3-7H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUCXDSNSZGQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Gewald reaction, which is a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale batch reactors. The reaction conditions are optimized for yield and purity, involving precise control of temperature, pressure, and reagent concentrations. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium hydroxide in aqueous ethanol at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
ETHYL 2-(4-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 2-(4-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The compound’s structure allows it to fit into active sites of enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares ETHYL 2-(4-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE with structurally related compounds:
Electronic and Reactivity Profile
- The cyclopenta[b]thiophene core in the target compound introduces ring strain and altered π-conjugation compared to planar benzo[b]thiophene. This may affect redox behavior or charge-transfer interactions.
Biological Activity
Ethyl 2-(4-ethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, including antitumor effects, cytotoxicity, and mechanisms of action based on available research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₇H₁₈N₂O₄S
- Molecular Weight : 358.40 g/mol
- CAS Number : Not specified in the search results.
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its antitumor properties. The following sections detail specific studies and findings related to its efficacy.
Antitumor Activity
Research has demonstrated that compounds with similar structures exhibit significant antitumor activity. For instance, a study evaluated various derivatives of cyclopenta[b]thiophenes and found that certain compounds had IC₅₀ values ranging from 23.2 to 49.9 μM against cancer cell lines .
Table 1: Antitumor Activity of Related Compounds
| Compound | IC₅₀ (μM) | Activity Level |
|---|---|---|
| Compound A | 23.2 | High |
| Compound B | 49.9 | Moderate |
| Compound C | 52.9 | Moderate |
| Compound D | 95.9 | Low |
These findings suggest that this compound may possess similar antitumor properties.
Cytotoxicity Studies
Cytotoxicity assays using various human cancer cell lines have shown that related thiophene derivatives can induce apoptosis and inhibit cell proliferation. For example, one study reported an IC₅₀ of 6.2 μM for a similar compound tested on THP-1 cells . This indicates a strong potential for inducing cell death in malignant cells.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression.
- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.
Case Studies and Experimental Findings
Several in vivo studies have assessed the efficacy of thiophene derivatives in tumor-bearing animal models. One notable study involved administering the compound to mice with induced tumors, resulting in a significant reduction in tumor mass compared to control groups treated with standard chemotherapy agents .
Q & A
Q. What are the common synthetic routes for preparing ethyl 2-(4-ethoxybenzamido)cyclopenta[b]thiophene-3-carboxylate?
The compound is typically synthesized via multicomponent reactions. For example, a modified Biginelli reaction can be employed using toluene as a solvent, with piperidine and acetic acid as catalysts under reflux conditions. Reaction progress is monitored via thin-layer chromatography (TLC), followed by filtration and recrystallization for purification .
Q. How is the structural integrity of this compound validated experimentally?
Structural characterization relies on spectroscopic techniques:
- NMR : and NMR confirm substituent positions and hydrogen/carbon environments (e.g., aromatic protons at δ 7.25–7.45 ppm for phenyl groups) .
- X-ray crystallography : Resolves bond lengths and dihedral angles in the cyclopenta-thiophene core .
- IR spectroscopy : Detects functional groups like amide (C=O stretch ~1650 cm) and ester (C-O stretch ~1250 cm) .
Q. What safety protocols are recommended for handling this compound?
Safety data sheets (SDS) highlight risks:
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact (Category 2A irritation) .
- Storage : Inert atmosphere, away from oxidizing agents, at 2–8°C .
- Spills : Use absorbent materials (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .
Q. Which purification methods are effective for isolating this compound?
- Recrystallization : Ethanol or methanol is preferred due to moderate solubility at elevated temperatures .
- Column chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 3:1 ratio) resolves polar impurities .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For cyclopenta-thiophene derivatives, the amide group acts as an electron-withdrawing moiety, directing substitution to the thiophene ring. Solvent effects (e.g., polarizable continuum models) refine reaction pathway predictions .
Q. What strategies resolve contradictions in toxicity data across studies?
Discrepancies in toxicity profiles (e.g., respiratory vs. dermal hazards) require:
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Key parameters include:
Q. What structure-activity relationships (SAR) guide its potential biological applications?
Analog studies on thiophene-3-carboxylates reveal:
Q. How do regulatory frameworks (e.g., TSCA, REACH) impact its use in academic research?
Compliance requires:
Q. What are the ecological implications of its persistence in the environment?
- Biodegradation : Half-life >60 days in soil (OECD 307), indicating moderate persistence .
- Bioaccumulation : Log <3.5 suggests low potential for biomagnification .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
